2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
Overview
Description
The compound “2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide” belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their significant biological activities. Some of the 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . They also exhibit antimicrobial activity .
Scientific Research Applications
Triazole Derivatives in Scientific Research
Triazole derivatives are a significant focus in the development of new drugs due to their diverse biological activities. They are explored for their potential in various medical and environmental applications. Studies have identified triazole compounds as crucial scaffolds in pharmaceuticals, showcasing a wide range of biological activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties.
Antimicrobial and Antifungal Properties : Triazole derivatives have been identified for their antimicrobial and antifungal activities, making them potential candidates for treating various infections. Research on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives reveals their significance in developing new medications with diverse biological activities (Ferreira et al., 2013)[https://consensus.app/papers/novel-1h123-2h123-1h124-4h124triazole-derivatives-patent-ferreira/994e2939caab570e8da9f97fd9073076/?utm_source=chatgpt].
Synthesis and Chemical Properties : The synthesis and study of physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, highlight the ongoing research efforts to explore these compounds for various applications. This research indicates the prospects of finding promising molecules within this class of organic compounds, reflecting their importance across pharmaceutical, medical, and even agricultural fields (Parchenko, 2019)[https://consensus.app/papers/synthesis-properties-3thio-3thio-4amino-derivatives-parchenko/3ae4f838dcca58429aa7288e7628e3fd/?utm_source=chatgpt].
Environmental Impact and Degradation : The degradation of acetaminophen by advanced oxidation processes, which produce triazole by-products, emphasizes the environmental impact of pharmaceutical compounds and their breakdown products. This research provides insights into the mechanisms, by-products, and biotoxicity of these processes, demonstrating the need for sustainable and environmentally friendly pharmaceutical disposal methods (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Pharmacological Applications : The comprehensive exploration of triazole derivatives for their pharmacological significance showcases the potential of these compounds in drug development. The diverse range of biological activities associated with triazole derivatives underlines their versatility as pharmaceutical agents, offering new avenues for therapeutic intervention (Ohloblina, 2022)[https://consensus.app/papers/features-124triazole-derivatives-literature-review-ohloblina/d22816b59f8b52f69ea91d3e92d3c7ff/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties, suggesting potential targets could be cancer-related proteins or enzymes .
Mode of Action
Molecular docking studies on similar 1,2,4-triazole derivatives suggest that these compounds may interact with their targets through non-covalent interactions . The presence of the triazole ring and the sulfanyl group could potentially form hydrogen bonds with the target, enhancing the compound’s binding affinity .
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it’s plausible that this compound could interfere with cell proliferation pathways, apoptosis, or other cancer-related pathways .
Pharmacokinetics
The presence of the triazole ring in the compound could potentially improve its pharmacokinetic properties, as triazole rings are known to form hydrogen bonds with different targets, which can lead to improved pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines , suggesting that this compound could potentially have similar effects.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(2)11-4-6-12(7-5-11)16-13(19)8-20-14-17-15-9-18(14)3/h4-7,9-10H,8H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVNTFNHJXTGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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